![molecular formula C15H11BrN2O2 B028445 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide CAS No. 113952-20-8](/img/structure/B28445.png)
10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of dibenzazepine derivatives often involves complex organic reactions, including Friedel-Crafts cyclization, a key step in forming the tricyclic core structure. For example, the synthesis of diastereoisomeric forms of dibenzoazepines has been achieved using acid-catalyzed intramolecular Friedel-Crafts cyclization, starting from simple precursors like 2-allylphenylamine and proceeding through various intermediates to yield the target compound (Acosta Quintero et al., 2016). This method provides a potential route for synthesizing 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of dibenzazepines, including the compound , typically features a tricyclic core with various substituents affecting their chemical and physical properties. Structure analysis often reveals configurations and conformations that influence reactivity and interactions. For instance, the analysis of minor diastereoisomers of dibenzazepines has shown configurations and conformations that may provide insights into the structural aspects of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide (Acosta Quintero et al., 2016).
Chemical Reactions and Properties
Dibenzazepine derivatives undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitutions, affecting their chemical properties and potential applications. For example, the stereoselectivity of the reduction of carbamazepine derivatives has been studied to understand the formation of pharmacologically active metabolites (Heckendorn, 1987). Such reactions are relevant for modifying the chemical structure of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide to achieve desired properties.
Physical Properties Analysis
The physical properties of dibenzazepine derivatives, including solubility, melting point, and crystalline structure, are crucial for their application in pharmaceutical formulations. These properties are influenced by the compound's molecular structure and substituents. For instance, different polymorphs of carbamazepine show variations in physical properties, which could also apply to 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide, affecting its solubility and stability (Leech et al., 2007).
Chemical Properties Analysis
The chemical properties of dibenzazepine derivatives, such as reactivity, stability, and interaction with biological targets, are determined by their molecular structure. Vibrational spectroscopy studies provide insights into the structure and bonding of these compounds, which are essential for understanding their chemical behavior (Muthu & Renuga, 2013). Such studies are relevant for predicting the reactivity and potential bioactivity of 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide.
Scientific Research Applications
Preparation of Epoxyamides and Epimeric Compounds : It is useful in preparing epoxyamides and epimeric syn-11-dialkylamino compounds (Dobson et al., 1968).
Cerebral Blood Flow and Cognitive Impairment : 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates can increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy (Kaur et al., 2019).
Synthesis of Anti-allergenic, Antidepressant, and Antihistaminic Analogues : It is potentially useful in synthesizing analogues of anti-allergenic, antidepressant, and antihistaminic (Quintero et al., 2016).
Synthesis of Pharmaceutically Active Compounds : Used as key synthons in the syntheses of compounds like imipramine, chlorimipramine, and desimipramine analogues (Jørgensen et al., 1999).
Epilepsy Treatment : May contribute to drug-resistant seizures in epilepsy patients and its brain levels might be influenced by the multidrug transporter P-glycoprotein (Marchi et al., 2005).
Major Metabolite of Carbamazepine : Identified as a major metabolite of carbamazepine and used in the preparation of its important trans-diol metabolite (Heckendorn, 1987, 1988).
Potential Parkinson's Disease Treatment : Shows potential as a drug for treating Parkinson's disease due to its hydrogen-bonded dihydrocarbamazepine and acetic acid molecules (Johnston et al., 2006).
Antiarrhythmic Activities : Demonstrates antiarrhythmic activities and selected for clinical tests (Wunderlich et al., 1985).
Drug Monitoring : Useful for monitoring the primary metabolite of oxcarbazepine in clinical laboratories (Juenke et al., 2006).
Metabolism Studies : Key intermediate in carbamazepine metabolism, excreted as the main metabolite in human urine under carbamazepine treatment (Bellucci et al., 1987).
Development of New Heterocyclic Systems : Useful for the development of new heteroannulation reactions and heterocycle construction strategies (Vaghi et al., 2013).
Formulation of Anticonvulsant and Analgesic Active Pharmaceutical Ingredients : Methanesulfonic acid salt forms of carbamazepine and 10,11-dihydrocarbamazepine have been prepared and characterized (Eberlin et al., 2013).
Synthesis of Alcoholic Metabolites of Mosapramine : Utilized in determining the chemical structures of synthesized alcoholic metabolites (Tashiro et al., 1992).
Evaluation of New Antiepileptic Drugs : Used in evaluating the efficacy and toxic profiles of new antiepileptic drugs, BIA 2024 and BIA 2093 (Araújo et al., 2004).
Polymorph Studies : Investigated for its molecular conformations and polymorphs (Leech et al., 2007).
Future Directions
properties
IUPAC Name |
6-bromo-5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-13-9-5-1-3-7-11(9)18(15(17)20)12-8-4-2-6-10(12)14(13)19/h1-8,13H,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMENNHUFHRUBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)C3=CC=CC=C3N2C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30552123 | |
| Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromo Oxcarbazepine | |
CAS RN |
113952-20-8 | |
| Record name | 10-Bromo-11-oxo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30552123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-4-[2-(4-methoxyphenoxy)ethoxy]benzoic acid](/img/structure/B28373.png)
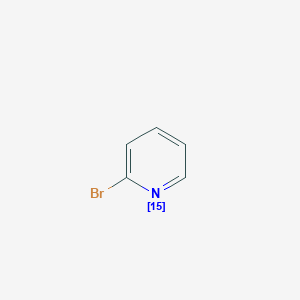
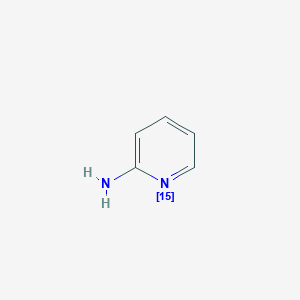
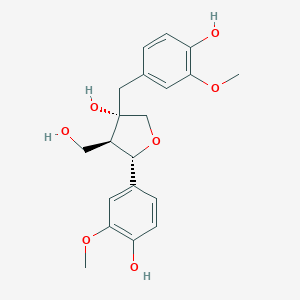
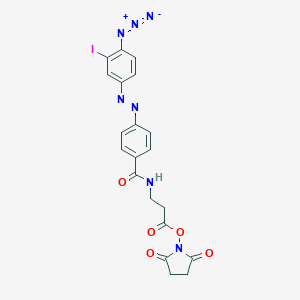
![9H-Pyrido[2,3-b]indole 1-Oxide](/img/structure/B28388.png)
![3-Methyl-5,6-dihydroisoxazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B28394.png)
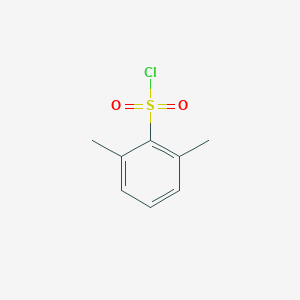
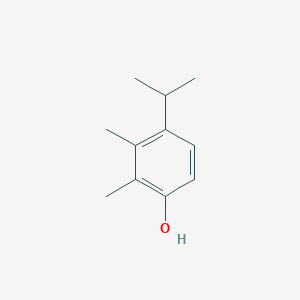
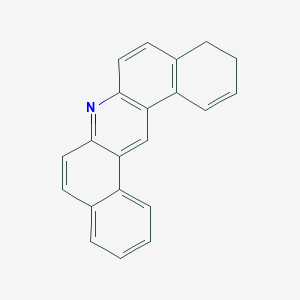
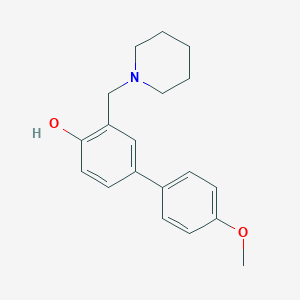
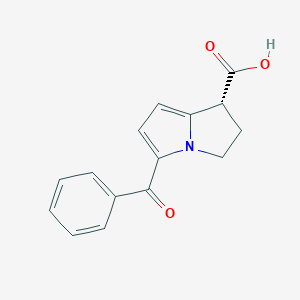

![Benzo[c]phenanthrene-1,4-dione](/img/structure/B28410.png)